1-Methyl-2-chloro-5-bromo-1H-imidazole

Descripción general

Descripción

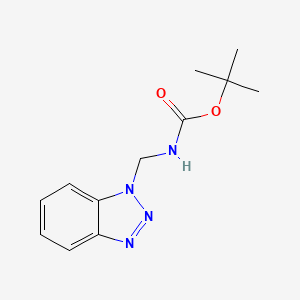

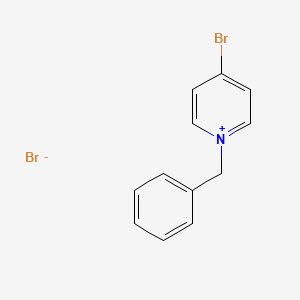

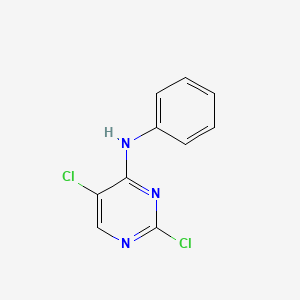

1-Methyl-2-chloro-5-bromo-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component of many natural products such as histidine, purine, and histamine .

Synthesis Analysis

Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . A recent method involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines . Another approach involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles .Molecular Structure Analysis

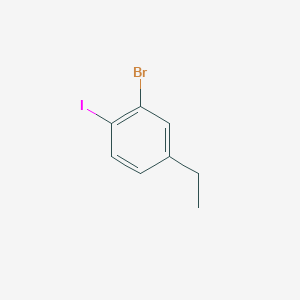

The molecular structure of this compound is characterized by the presence of a five-membered imidazole ring with a methyl group at the 1-position, a chlorine atom at the 2-position, and a bromine atom at the 5-position . The molecular weight is approximately 161.00 .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions. They are known to participate in various types of reactions, including C-N coupling . They can also form bimetallic platinum (II) complexes with potent cytotoxic activity .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of this compound, such as its boiling point and density, were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

1-Methyl-2-chloro-5-bromo-1H-imidazole is a pivotal compound used in various synthetic routes and chemical transformations, showcasing its versatility in the realm of organic chemistry.

A noteworthy Sandmeyer-type reaction utilizes 2-mercapto-1-methyl-imidazoline, converting it into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide. This reaction highlights the transformative potential of similar imidazole derivatives through the extrusion of sulfur as sulfate, further showcasing the adaptability of these compounds in synthetic chemistry (Lobana, Sultana, & Butcher, 2011).

The regioselective synthesis of imidazole derivatives, such as 4,5-diaryl-1-methyl-1H-imidazoles, has significant implications in the field of medicinal chemistry. Notably, certain derivatives in this category have demonstrated high cytotoxicity against various human tumor cell lines, underscoring the potential of imidazole compounds in cancer research (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Biological and Pharmaceutical Applications

Imidazole derivatives, including this compound, have profound implications in biological and pharmaceutical contexts, offering insights into the development of novel therapeutic agents.

A study elucidating the molecular structure of a specific imidazole derivative revealed its significant role as a potential I1 imidazoline receptor agonist, indicating its importance in hypertension treatment. The comprehensive analysis, encompassing both experimental and theoretical techniques, underscores the multifaceted utility of imidazole derivatives in medicinal chemistry (Aayisha, Renuga Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).

The antimicrobial properties of various imidazole derivatives were evaluated, highlighting the potential of these compounds in combating microbial infections. This research emphasizes the broad spectrum of applications for imidazole derivatives in addressing critical healthcare challenges (Narwal, Singh, Saini, Kaur, & Narwal, 2012).

Mecanismo De Acción

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in a variety of applications .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antitumor, and other activities .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and other effects .

Action Environment

The synthesis of imidazole compounds can be influenced by various factors, including reaction conditions and the presence of functional groups .

Safety and Hazards

Direcciones Futuras

Imidazole and its derivatives have become important synthons in the development of new drugs . They are used in a variety of everyday applications and are key components to functional molecules . Therefore, the future directions for 1-Methyl-2-chloro-5-bromo-1H-imidazole could involve further exploration of its potential uses in pharmaceuticals and other applications.

Propiedades

IUPAC Name |

5-bromo-2-chloro-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN2/c1-8-3(5)2-7-4(8)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCFQXGDMGJXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

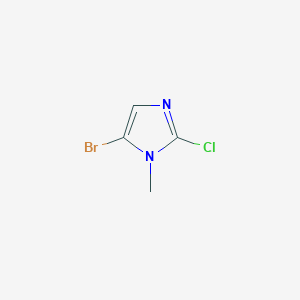

CN1C(=CN=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B3180718.png)

![Acetic acid 3-[2-(dimethylamino)-1,2-dioxoethyl]-1H-indole-4-yl ester](/img/structure/B3180768.png)